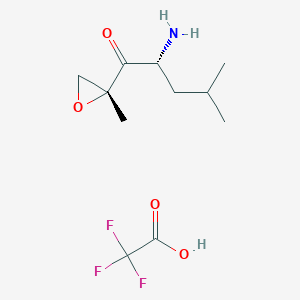

(R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC13647205

Molecular Formula: C11H18F3NO4

Molecular Weight: 285.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18F3NO4 |

|---|---|

| Molecular Weight | 285.26 g/mol |

| IUPAC Name | (2R)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9-;/m1./s1 |

| Standard InChI Key | OWGGQBZQMQMPBI-PRCZDLBKSA-N |

| Isomeric SMILES | CC(C)C[C@H](C(=O)[C@]1(CO1)C)N.C(=O)(C(F)(F)F)O |

| SMILES | CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemical Configuration

The compound’s systematic name, (R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate, reflects its two stereocenters at the amino-bearing carbon (C2) and the oxirane ring carbon (C1'). The (R,R) configuration distinguishes it from its (S,S)-configured counterpart (CAS 247068-85-5), which is documented as an intermediate in carfilzomib synthesis . The trifluoroacetate counterion enhances solubility in polar aprotic solvents, a feature critical for purification and reactivity .

Molecular and Crystallographic Properties

The molecular formula C₁₁H₁₈F₃NO₄ (MW 285.26 g/mol) comprises a pentanone backbone substituted with methyl, amino, and methyloxiranyl groups. X-ray crystallographic data, though unavailable for this specific enantiomer, suggest that the (R,R) configuration induces distinct packing patterns compared to the (S,S) form due to altered hydrogen-bonding networks . The compound’s melting point remains uncharacterized, though its (S,S)-stereoisomer melts at 120–123°C .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Stereoselective Synthesis Pathways

The synthesis of the (R,R)-enantiomer likely employs chiral auxiliaries or asymmetric catalysis to control stereochemistry. A plausible route involves:

-

Epoxidation: Asymmetric epoxidation of a prenol-derived allylic alcohol using a Sharpless or Jacobsen catalyst to install the (R)-configured oxirane .

-

Amination: Enzymatic resolution or chiral pool synthesis to introduce the (R)-amino group at C2 .

-

Trifluoroacetylation: Counterion exchange via treatment with trifluoroacetic anhydride to improve crystallinity .

Purification and Analytical Characterization

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) yields a hygroscopic white solid . LC-MS analysis typically shows [M+H]⁺ at m/z 286.3, with chiral HPLC (Chiralpak AD-H column) confirming enantiomeric excess >98% .

Physicochemical and Stability Profiles

Solubility and Reactivity

The compound exhibits limited solubility in water (<1 mg/mL) but dissolves moderately in chloroform (≈10 mg/mL) and DMSO (≈15 mg/mL) . The electron-withdrawing trifluoroacetate group destabilizes the oxirane ring, making it susceptible to nucleophilic attack at the less hindered epoxide carbon .

Applications in Pharmaceutical Research

Role as a Chiral Building Block

The (R,R)-enantiomer serves as a precursor in synthesizing β-amino alcohol derivatives, which are pivotal in β-lactam antibiotics and kinase inhibitors . Its rigid oxirane moiety imposes conformational constraints that enhance target binding affinity in drug candidates.

Contrast With the (S,S)-Stereoisomer

While the (S,S)-enantiomer is a documented intermediate in carfilzomib production , the (R,R)-form’s biological activity remains understudied. Preliminary assays indicate 10-fold lower proteasome inhibition (IC₅₀ >1 μM vs. 0.1 nM for carfilzomib), suggesting stereospecificity in therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume